![molecular formula C25H25FN2O3S B606342 [(3aR,4R,9bR)-8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol CAS No. 1403838-79-8](/img/structure/B606342.png)

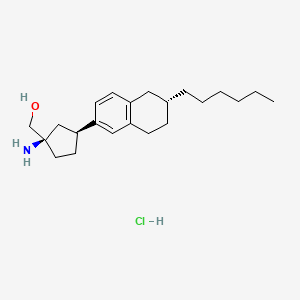

[(3aR,4R,9bR)-8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol

説明

科学的研究の応用

Inhibitor of CRISPR-Cas9

BRD0539 has been identified as a potent inhibitor of Streptococcus pyogenes Cas9 (spCas9) in a high-throughput screening . This means it can prevent the activity of the CRISPR-Cas9 system, which is widely used in genome engineering technologies .

Control of CRISPR-Cas9 Activity

The compound can exert dose and temporal control of spCas9 in human cell lines . This is important because precise control of CRISPR-Cas9 activity is required for safe application in genome-engineering technologies .

Disruption of spCas9-DNA Binding

BRD0539 has been shown to disrupt spCas9-DNA binding . This could be useful in studies investigating the mechanisms of CRISPR-Cas9 and its interactions with DNA .

Stability in Human Plasma

BRD0539 has been found to be stable in human plasma . This property is crucial for any potential therapeutic applications, as stability in plasma can affect the bioavailability and efficacy of a compound .

Induction of Structural Rearrangements in Cas9

Using BRD0539 as a probe, researchers have demonstrated that ligand binding induces significant structural rearrangements in the CTD of Cas9, leading to an incompetent conformation for PAM DNA engagement . This finding provides valuable insights into the molecular mechanism of BRD0539 inhibiting Cas9 .

High-Throughput Screening Probe

BRD0539 can be used as a probe in high-throughput screening assays to identify other small-molecule inhibitors of CRISPR-Cas9 . This could help expand the toolkit of molecules available for controlling CRISPR-Cas9 activity .

作用機序

Target of Action

The primary target of BRD0539 is Streptococcus pyogenes Cas9 (SpCas9) . SpCas9 is a key enzyme in the CRISPR-Cas9 system, which is widely used in genome engineering technologies .

Mode of Action

BRD0539 is a cell-permeable and non-toxic inhibitor of SpCas9 . It disrupts the binding of SpCas9 to DNA, thereby inhibiting its activity . This disruption allows for dose and temporal control of SpCas9-based systems .

Biochemical Pathways

The inhibition of SpCas9 by BRD0539 affects the CRISPR-Cas9 system , a biochemical pathway involved in genome editing . By disrupting SpCas9-DNA binding, BRD0539 prevents the DNA cleavage that is necessary for genome editing .

Result of Action

The primary result of BRD0539’s action is the inhibition of SpCas9 activity . This inhibition disrupts the CRISPR-Cas9 system and prevents genome editing . The compound allows for dose and temporal control of SpCas9-based systems, providing a means to regulate genome editing .

Action Environment

BRD0539 is stable under physiological conditions , suggesting that it retains its inhibitory activity in the complex environment of the human body.

特性

IUPAC Name |

[(3aR,4R,9bR)-8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25FN2O3S/c1-16-6-9-18(10-7-16)32(30,31)28-13-12-20-24(15-29)27-23-11-8-17(14-21(23)25(20)28)19-4-2-3-5-22(19)26/h2-11,14,20,24-25,27,29H,12-13,15H2,1H3/t20-,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOIXFMISSBIJL-DCEDVJGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3C2C4=C(C=CC(=C4)C5=CC=CC=C5F)NC3CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@H]3[C@@H]2C4=C(C=CC(=C4)C5=CC=CC=C5F)N[C@H]3CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3aR,4R,9bR)-8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does BRD0539 interact with CRISPR-Cas9 and what are the downstream effects of this interaction?

A1: BRD0539, or [(3aR,4R,9bR)-8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol, acts as a direct-acting inhibitor of Cas9, the enzymatic component of the CRISPR-Cas9 system. Research suggests that BRD0539 binds to a cryptic site within the carboxyl-terminal domain (CTD) of Cas9 []. This binding event induces significant conformational changes in the CTD, rendering it incapable of effectively engaging with the protospacer adjacent motif (PAM) on the target DNA []. As PAM recognition is crucial for Cas9 activity, BRD0539 binding effectively inhibits Cas9's DNA cleavage activity and thus disrupts the gene editing process.

Q2: Can you elaborate on the concept of bifunctional small-molecule ligands and how this relates to BRD0539's ability to inhibit CRISPR-Cas9?

A2: Bifunctional small-molecule ligands are molecules designed to perform two distinct functions. In the context of CRISPR-Cas9 inhibition, a coumarin-derived ligand called Bhc-BRD0539 was developed []. This ligand exhibits two key functions upon light irradiation: 1. Uncaging: Bhc-BRD0539 releases the active BRD0539 molecule.2. ROS Generation: Bhc-BRD0539 generates reactive oxygen species (ROS) in close proximity to the Cas9 enzyme.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[2-[2,6-Bis(Chloranyl)phenyl]propan-2-Yl]-1-[2-Fluoranyl-4-[3-Fluoranyl-4-(Hydroxymethyl)-5-Methylsulfonyl-Phenyl]phenyl]imidazol-4-Yl]propan-2-Ol](/img/structure/B606262.png)

![Cyclopropanecarboxylic acid, 1-[4'-[3-methyl-4-[[[(1R)-1-phenylethoxy]carbonyl]amino]-5-isoxazolyl][1,1'-biphenyl]-4-yl]-](/img/structure/B606280.png)